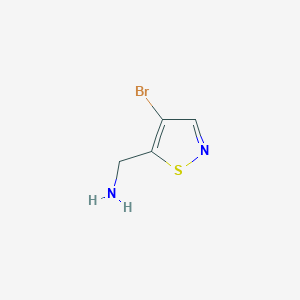

(4-Bromo-1,2-thiazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1,2-thiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGREBNMTPTWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Role of Brominated Thiazoles in Modern Drug Discovery: A Technical Guide

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a plethora of clinically approved drugs. The introduction of a bromine atom onto this versatile core further enhances its therapeutic potential by modulating its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of brominated thiazole derivatives, with a particular focus on their promise in anticancer and antimicrobial drug discovery. While the broader class of brominated thiazoles will be discussed, it is noteworthy that the scientific literature predominantly features derivatives of the 1,3-thiazole isomer, with a comparative scarcity of research on the 1,2-thiazole counterpart.

The Strategic Advantage of Bromination in Thiazole-Based Drug Design

The incorporation of a bromine atom into a thiazole scaffold is a strategic decision in drug design, offering several key advantages. Bromine, being a halogen, can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the presence of bromine can introduce specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity. From a synthetic standpoint, the bromine atom serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways to Brominated Thiazole Scaffolds

The synthesis of brominated thiazole derivatives often commences with the construction of the core thiazole ring, followed by bromination, or by utilizing brominated starting materials. The Hantzsch thiazole synthesis is a classical and widely employed method for constructing the 1,3-thiazole ring.[1][2]

General Synthesis of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

A common and versatile starting point for many therapeutically active compounds is the 4-(4-bromophenyl)-thiazol-2-amine core. Its synthesis is typically achieved through the Hantzsch reaction, as outlined below.[3][4]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine

-

Reaction Setup: To a solution of p-bromoacetophenone (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol) and a catalytic amount of iodine.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture over crushed ice to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and then with hexane. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 4-(4-bromophenyl)-thiazol-2-amine.[4]

Therapeutic Potential in Oncology

Brominated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Inhibition of Tubulin Polymerization

Several thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Modulation of EGFR Signaling

In silico and in vitro studies have shown that certain novel thiazole derivatives exhibit strong inhibitory effects against the Epidermal Growth Factor Receptor (EGFR).[7] By docking into the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected brominated thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [6] |

| 4b | HepG2 (Liver) | 51.7 ± 3.13 | [6] |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [5] |

| 5b | A549 (Lung) | 0.97 ± 0.13 | [5] |

Antimicrobial Applications of Brominated Thiazoles

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated thiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[3][8]

Structure-Activity Relationship in Antimicrobial Thiazoles

SAR studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the nature and position of substituents on the amine and the phenyl ring were found to be critical for activity against both Gram-positive and Gram-negative bacteria.[3]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data

The following table presents the MIC values of representative brominated thiazole derivatives against selected microbial strains.

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| 43a | S. aureus | 16.1 | [3] |

| 43a | E. coli | 16.1 | [3] |

| 43c | B. subtilis | 28.8 | [3] |

Future Perspectives and Conclusion

The therapeutic potential of brominated thiazole derivatives is vast and continues to be an active area of research in drug discovery. The versatility of the thiazole scaffold, coupled with the unique properties imparted by bromine substitution, provides a fertile ground for the development of novel therapeutic agents. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in preclinical and clinical studies. The continued exploration of the chemical space around the brominated thiazole core holds immense promise for addressing unmet medical needs in oncology and infectious diseases.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1686. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1846. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306. [Link]

-

Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025). Green Chemistry and Sustainable Technology. Retrieved February 13, 2026, from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). International Journal of Molecular Sciences, 26(8), 4411. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE, 20(8), e0308643. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Letters in Applied NanoBioScience, 12(4), 159. [Link]

-

A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. (2017). Chemistry Central Journal, 11(1), 1-9. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(23), 16997. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6532. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances, 12(45), 29541-29553. [Link]

-

4-Bromobenzo[1,2-d:4,5-d′]bis([3][9][10]thiadiazole). (2022). Molbank, 2022(2), M1362. [Link]

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved February 13, 2026, from [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isosteres and Synthetic Utility of (4-Bromo-1,2-thiazol-5-yl)methanamine

Executive Summary & Scaffold Analysis

Target Molecule: (4-Bromo-1,2-thiazol-5-yl)methanamine CAS: 1781571-44-5 Role: High-value fragment for medicinal chemistry, serving as a dual-vector core. The C4-bromine allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-methanamine provides a flexible vector for amide coupling or reductive amination.

Physicochemical Profile

The 1,2-thiazole (isothiazole) core is less lipophilic than its 1,3-thiazole isomer due to the adjacent electronegative heteroatoms (N-S bond) creating a higher dipole moment. This makes it an excellent "scaffold hop" to improve aqueous solubility.

| Property | Value (Approx.) | Note |

| MW | 193.07 Da | Ideal for Fragment-Based Drug Design (FBDD) |

| cLogP | 0.6 – 0.9 | Lower than thiazole analogs (cLogP ~1.2) |

| pKa (BH+) | ~8.5 – 9.0 | Primary amine is basic; forms salts (HCl) |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 2 | Ring Nitrogen + Amine Nitrogen |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Good permeability profile |

Bioisosteric Landscape

Drug design often requires "hopping" from this scaffold to address metabolic stability (e.g., N-S bond cleavage) or IP space. The following hierarchy defines the logical isosteres.

Core Ring Isosteres (Scaffold Hopping)

The isothiazole ring can be replaced to modulate electronics and geometry.

-

1,3-Thiazole: The most direct analog. Increases lipophilicity; changes the vector angle of substituents.

-

Isoxazole (1,2-Oxazole): Replaces S with O. Reduces metabolic liability of the N-S bond but lowers aromaticity and basicity of the ring nitrogen.

-

Pyrazole: Introduces an H-bond donor (NH) in the ring (unless N-alkylated). drastically changes pKa and solubility.

-

Pyridine: A six-membered surrogate. Often used to increase metabolic stability, though it increases molecular weight.

Substituent Isosteres (R-Group Scanning)

-

C4-Bromine (The "Handle"):

-

Steric/Electronic Mimics: Chlorine (smaller, less lipophilic), Trifluoromethyl (

, similar volume, metabolically stable), Cyclopropyl (steric bulk without halogen liability). -

Reactive Isosteres: Nitrile (

) or Ethynyl (

-

-

C5-Methanamine (The "Anchor"):

-

pKa Modulators:

-fluoroamine (reduces basicity), Cyclopropylamine (conformational constraint). -

Metabolic Blockers:

-dimethylamine (blocks oxidative deamination). -

Distance Isosteres: Amidine (planar, highly basic), Hydrazine (rare due to toxicity).

-

Visual Logic: Isostere Map

Caption: Strategic bioisosteric replacements for the this compound scaffold.

Synthetic Methodologies

The synthesis of this fragment requires careful orchestration to prevent N-bromination of the amine or over-bromination of the ring. The most robust route utilizes 5-methylisothiazole as the starting material, leveraging the differential reactivity of N-Bromosuccinimide (NBS) under ionic vs. radical conditions.

Retrosynthetic Analysis

-

Disconnection: C4-Br bond (Electrophilic Aromatic Substitution) and C5-Sidechain (Radical Halogenation + Nucleophilic Substitution).

-

Critical Decision: Install the C4-Bromine first. The electron-withdrawing nature of the C4-Br deactivates the ring slightly but prevents side reactions during the subsequent radical bromination of the methyl group.

Experimental Protocol

Step 1: Regioselective C4-Bromination

-

Reagents: 5-Methylisothiazole (1.0 eq), NBS (1.05 eq), DMF (0.5 M).

-

Conditions: 0°C to RT, 4 hours.

-

Mechanism: Ionic bromination. The 5-methyl group activates the C4 position.

-

Protocol: Dissolve 5-methylisothiazole in DMF. Add NBS portion-wise at 0°C to control exotherm. Stir at RT. Quench with water, extract with EtOAc.

Step 2: Radical Bromination (Side Chain)

-

Reagents: 4-Bromo-5-methylisothiazole (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq),

or PhCF -

Conditions: Reflux (80°C), 6-12 hours.

-

Mechanism: Radical chain reaction. The C4-Br provides steric bulk but does not inhibit the radical formation at the benzylic-like methyl position.

-

Protocol: Degas solvent.[3] Add reactants. Heat to reflux.[4] Monitor by TLC (disappearance of SM).[5] Filter off succinimide.[6] Concentrate.

-

Yield: ~60-70%.[2] Product: 4-Bromo-5-(bromomethyl)isothiazole.

Step 3: Delepine Reaction (Amination)

-

Reagents: Hexamethylenetetramine (HMTA) (1.1 eq), CHCl

(Solvent), then HCl/EtOH. -

Rationale: Direct amination with ammonia leads to over-alkylation (secondary/tertiary amines). The Delepine reaction is specific for primary amines.

-

Protocol:

Synthetic Pathway Diagram

Caption: Step-wise synthesis of the target amine from 5-methylisothiazole.

Structural Alerts & Optimization

When deploying this scaffold in drug candidates, consider the following "Structural Alerts" and mitigation strategies:

-

Isothiazole Ring Cleavage:

-

Risk:[10] The N-S bond is susceptible to reductive cleavage by metabolizing enzymes (e.g., glutathione conjugation or reductases), leading to ring opening and potential toxicity.

-

Mitigation: Steric shielding at C3 or C4 (which the Bromine provides) helps. Replacing the ring with Isoxazole eliminates this specific liability.

-

-

Primary Amine Toxicity:

-

Risk:[10] Primary benzylic-like amines can be metabolized to aldehydes (via MAO or SSAO), which are reactive electrophiles.

-

Mitigation: Capping the amine as an amide, urea, or sulfonamide is standard. If a basic center is required, gem-dimethyl substitution at the methylene linker (

-dimethyl) blocks this metabolic pathway.

-

-

Bromine Reactivity:

-

Risk:[10] While intended as a handle, the C4-Br can be displaced by potent nucleophiles (thiols) in vivo if the ring is highly electron-deficient.

-

Mitigation: Ensure the final drug molecule couples the bromine to a stable group (aryl/heteroaryl) via Suzuki coupling, removing the halogen.

-

References

-

Isothiazole Chemistry & Bioisosteres

- Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Source: PubMed Central / Vertex AI Search.

-

URL:[Link]

-

Synthetic Methodology (Bromination)

-

Isothiazole Carboxylates & Analogs

-

Properties of Aminomethyl-thiazoles

-

Title: N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine Properties.[16]

- Source: Smolecule.

-

-

General pKa Data for Heterocycles

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. PubChemLite - this compound hydrochloride (C4H5BrN2S) [pubchemlite.lcsb.uni.lu]

- 8. 1781571-44-5|this compound|BLD Pharm [bldpharm.com]

- 9. 1781571-44-5|this compound|BLD Pharm [bldpharm.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine [smolecule.com]

- 17. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

The Thiazole Methanamine Scaffold: A Guide to Hydrogen Bonding Dynamics in Ligand Design

Executive Summary The thiazole methanamine moiety represents a high-value pharmacophore in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and "Beyond Rule of 5" (bRo5) space. Its utility lies in its "chameleon-like" physicochemical properties : the ability to switch between a polar, solvent-exposed conformation (favorable for solubility) and a closed, intramolecularly hydrogen-bonded (IMHB) conformation (favorable for membrane permeability).

This technical guide dissects the hydrogen bonding donor (HBD) and acceptor (HBA) landscape of this scaffold, providing actionable protocols for synthesis, characterization, and property modulation.

Molecular Architecture & H-Bonding Landscape

To exploit the thiazole methanamine, one must first map its electronic distribution. The scaffold presents a dual-nitrogen system with distinct hybridization states and pKa values.

The Donor-Acceptor Map

| Site | Atom Type | Hybridization | Role | pKa (Approx) | Description |

| N3 (Endocyclic) | Pyridine-like Nitrogen | H-Bond Acceptor | ~2.5 (Conjugate Acid) | A weak base and moderate acceptor. Its lone pair is orthogonal to the | |

| Exocyclic Amine | Primary/Secondary Amine | H-Bond Donor & Acceptor | ~8.8 - 9.5 | The primary basic center. At physiological pH (7.4), it exists in equilibrium between protonated ( | |

| Sulfur (S1) | Thiophene-like Sulfur | Weak Acceptor | N/A | Generally a poor acceptor, but can participate in |

The "Virtual Ring" Mechanism (IMHB)

The critical feature of 2-substituted thiazole methanamines is the potential for Intramolecular Hydrogen Bonding (IMHB) .

When the exocyclic amine acts as a donor (

-

Effect on pKa: The IMHB stabilizes the neutral form of the amine, effectively lowering the pKa of the methanamine by 0.5–1.5 log units compared to non-heterocyclic analogs.

-

Effect on Permeability: By "hiding" the H-bond donor and acceptor from the solvent, the molecule's desolvation penalty decreases, significantly enhancing passive membrane permeability (

).

Experimental Characterization of H-Bonding

Why this matters: You cannot rely on calculated LogP (cLogP) for these systems because algorithms often fail to account for the dynamic IMHB. You must validate the "closed" conformation experimentally.

NMR Titration Protocol (The Gold Standard)

This protocol detects the chemical shift perturbation (

Objective: Confirm the existence of IMHB between the methanamine

-

Preparation: Synthesize 10 mg of the thiazole methanamine derivative.

-

Solvent System: Prepare a titration series from

(non-polar, mimics membrane) to -

Measurement:

-

Record

NMR at 0% DMSO ( -

Incrementally add DMSO (

).

-

-

Analysis:

-

Strong IMHB: The

peak will show minimal shift ( -

No IMHB: The

peak will shift significantly downfield (

-

Infrared (IR) Spectroscopy Validation

-

Free N-H stretch: Typically sharp, ~3400–3500

. -

H-Bonded N-H stretch: Broader, red-shifted to ~3200–3300

. -

Protocol: Measure the IR spectrum in dilute

(non-polar). If the red-shifted band persists at high dilution (where intermolecular aggregation is negligible), the H-bond is intramolecular.

Synthetic Protocol: Modular Assembly

Expertise Note: Direct Hantzsch synthesis of methanamines can be messy due to polymerization of the amine precursors. The most robust route for medicinal chemistry is a stepwise functionalization : constructing the thiazole core first, then installing the amine.

Workflow Diagram

Detailed Methodology: The "Safe" Route

Step 1: Hantzsch Cyclization to 4-(Chloromethyl)thiazole

-

Reagents: 1.0 eq Thioamide (e.g., Thioacetamide), 1.1 eq 1,3-Dichloroacetone.

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve thioamide in ethanol.

-

Add 1,3-dichloroacetone dropwise at room temperature (exothermic).

-

Reflux for 4 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Concentrate in vacuo. Neutralize carefully with saturated

. Extract with DCM. -

Critical Check: The product is a potent alkylator (lachrymator). Handle in a fume hood.

-

Step 2: Installation of the Methanamine (Delépine Reaction) Why this method? Direct amination with ammonia often leads to over-alkylation (secondary/tertiary amines). The Delépine reaction using hexamine is cleaner for primary amines.

-

Reagents: 1.0 eq Chloromethylthiazole (from Step 1), 1.1 eq Hexamethylenetetramine (Hexamine).

-

Solvent: Chloroform or Ethanol.

-

Procedure:

-

Stir reactants at room temperature or mild reflux. The quaternary hexaminium salt will precipitate.

-

Filter the salt and wash with cold ether.

-

Hydrolysis: Reflux the salt in ethanolic HCl (conc. HCl:Ethanol 1:4) for 2 hours to cleave the hexamine core.

-

Isolation: Basify to pH > 10 with NaOH, extract with DCM/Isopropanol (3:1) to recover the primary amine.

-

Strategic Applications in Drug Design

Bioisosteric Replacement

The thiazole methanamine is a classic bioisostere for:

-

Ethylamine side chains: Adds rigidity and reduces conformational entropy penalty upon binding.

-

Pyridine methanamines: The thiazole is less basic than pyridine, reducing hERG liability while maintaining H-bond acceptor capability.

Fragment Growing

In FBDD, the thiazole nitrogen (N3) often anchors the fragment to the protein via a water-mediated H-bond or direct interaction with a backbone amide. The methanamine handle (

References

-

Alex, A., et al. (2011).[1] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1] Med.[1][2] Chem. Commun., 2, 669-674.[1]

-

Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives." Current Topics in Medicinal Chemistry, 16(26).

-

Sánchez-Viesca, F., et al. (2012).[3] "Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis." American Journal of Chemistry, 2(6), 343-346.[3]

-

BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-Derivatives."

Sources

- 1. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]

Methodological & Application

Application Note: Orthogonal Functionalization of (4-Bromo-1,2-thiazol-5-yl)methanamine for DEL and Fragment-Based Library Generation

Based on your request, I have designed a comprehensive Application Note and Protocol Guide for the functionalization of (4-Bromo-1,2-thiazol-5-yl)methanamine .

This guide deviates from standard templates to prioritize the specific chemical behavior of the 1,2-thiazole (isothiazole) scaffold, particularly the lability of the S–N bond and the orthogonal reactivity of the C4-bromide and C5-methylamine.

Executive Summary

The scaffold This compound represents a high-value "lynchpin" for diversity-oriented synthesis (DOS). Unlike its ubiquitous isomer 1,3-thiazole, the 1,2-thiazole (isothiazole) core offers unique dipole interactions and metabolic stability profiles. However, it presents a specific synthetic challenge: the S–N bond is susceptible to reductive cleavage and nucleophilic attack. This guide details a validated, split-pool compatible workflow that functionalizes the C5-amine and C4-bromide orthogonally, prioritizing conditions that preserve ring integrity.

Scaffold Analysis & Chemo-informatics

Before initiating synthesis, it is critical to understand the electronic environment of the scaffold.

| Property | Value (Predicted) | Significance |

| Formula | C₄H₅BrN₂S | Core building block |

| MW | 193.06 Da | Fragment-ideal (<200 Da) |

| ClogP | ~0.6 | Highly polar, excellent for solubility |

| pKa (Amine) | ~8.5 | Standard primary amine reactivity |

| Ring Stability | Moderate | Critical: S–N bond is weak (Bond Energy ~50-60 kcal/mol). Avoid strong reducing agents (e.g., LiAlH₄, Raney Ni). |

| C4-Br Reactivity | Electrophilic | Suitable for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). |

Strategic Reactivity Map

The following diagram illustrates the "Order of Operations" logic. Path A (Amine First) is preferred to prevent free-amine poisoning of Palladium catalysts during the C4 functionalization.

Figure 1: Strategic workflow for orthogonal functionalization. Path A is the primary protocol described below.

Detailed Protocols

Protocol A: C5-Amine Functionalization (Amide Coupling)

Objective: Cap the primary amine with a diversity set of carboxylic acids. Rationale: Functionalizing the amine first eliminates its nucleophilicity, preventing interference during the subsequent metal-catalyzed step.

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Carboxylic Acid (R-COOH): (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to acid). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Addition: Add DIPEA (3.0 equiv) followed immediately by the this compound scaffold (1.0 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

QC Check: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should be preserved in the product mass.

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

-

Dry over Na₂SO₄ and concentrate.[1]

-

Note: For library scale, use solid-phase extraction (SPE) cartridges (SCX-2) to scavenge unreacted amine if the stoichiometry was reversed.

-

Protocol B: C4-Bromide Functionalization (Suzuki-Miyaura Coupling)

Objective: Install aryl/heteroaryl groups at the C4 position. Rationale: The isothiazole ring is electron-deficient. The C4 position allows for facile oxidative addition of Pd(0). However, the S–N bond is sensitive; mild bases are required.

Reagents:

-

Substrate: Amide-functionalized intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid/Ester: (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%)

-

Base: K₃PO₄ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: In a microwave vial or sealed tube, combine the Substrate, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (x3).

-

Author's Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the isothiazole sulfur.

-

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

-

Solvent: Add degassed 1,4-Dioxane/Water mixture.

-

Reaction: Heat to 80°C for 4–12 hours (or 100°C for 30 min in Microwave).

-

Warning: Do not exceed 110°C. Thermal decomposition of the isothiazole ring (sulfur extrusion) can occur at high temperatures.

-

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Purification: Flash chromatography or Prep-HPLC.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Ring Cleavage (S-N bond) | Reducing conditions or strong nucleophiles. | Avoid NaBH₄, LiAlH₄, or strong bases like NaH/LiHMDS. Use mild bases (K₂CO₃, Cs₂CO₃). |

| Catalyst Poisoning | Free amine or Sulfur coordination. | Ensure Amine is protected/reacted (Protocol A). Switch to high-affinity ligands like XPhos or SPhos. |

| Low Yield (Suzuki) | Protodeboronation of coupling partner. | Use KF (Potassium Fluoride) as the base activator; switch solvent to THF/Water. |

| Regio-scrambling | Not applicable for this scaffold. | The scaffold is rigid; C4 is the only halogenated site. |

Library Generation Workflow (Split-Pool Logic)

For generating a 500+ member library:

-

Step 1 (Diversity A): Distribute scaffold into 96-well plate. React with 96 unique Acid Chlorides/Carboxylic Acids.

-

Purification: Rapid scavenge (polymer-supported trisamine) to remove excess electrophiles.

-

Step 2 (Diversity B): Pool products (if doing DNA-encoded) or maintain parallel format. React with 5–10 unique Boronic Acids using the Suzuki Protocol.

References

-

Isothiazole Properties & Nomenclature: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 132327914, this compound hydrochloride. Retrieved October 24, 2025 from [Link]

-

Isothiazole Ring Stability & Cleavage: Grokipedia. Isothiazole Chemistry and S-N Bond Lability. Retrieved October 24, 2025 from [Link]

-

Suzuki Coupling on Heterocycles: Organic Chemistry Portal. Suzuki Coupling Reaction Conditions and Mechanism. Retrieved October 24, 2025 from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1,2-thiazoles

This Application Note is designed for medicinal chemists and process engineers facing the specific challenge of functionalizing 4-bromo-1,2-thiazoles (4-bromoisothiazoles) . Unlike their robust 1,3-thiazole isomers, 1,2-thiazoles possess a labile N–S bond that renders them highly susceptible to base-mediated ring opening and catalyst poisoning during palladium cross-coupling.

Executive Summary & Strategic Analysis

The 4-bromo-1,2-thiazole scaffold is a high-value pharmacophore, offering unique hydrogen-bond acceptor properties distinct from 1,3-thiazoles. However, its use in Buchwald-Hartwig amination is historically plagued by two failure modes:

-

Ring Fragmentation: Strong alkoxide bases (e.g., NaOtBu) attack the sulfur atom or the C3/C5 positions, triggering N–S bond cleavage and nitrile formation.

-

Catalyst Deactivation: The electron-deficient nature of the isothiazole ring promotes strong coordination to Pd(II) species, arresting the catalytic cycle (the "heterocycle effect").

The Solution: Success requires a "Base-Gated" strategy. We utilize Sodium Trimethylsilanolate (NaOTMS) as a non-nucleophilic, anhydrous base reservoir, paired with bulky biarylphosphine ligands (e.g., tBuBrettPhos or GPhos ) that physically prevent the formation of off-cycle Pd-heterocycle resting states.

Mechanistic Insight: The "Danger Zone"

To optimize this reaction, one must understand the competition between the desired catalytic cycle and the parasitic ring-opening pathway.

DOT Diagram 1: Reaction Pathway & Failure Modes

The following diagram visualizes the kinetic competition between productive amination and destructive ring cleavage.

Caption: Kinetic competition between productive Pd-catalysis (top path) and base-mediated ring destruction (bottom path).

Recommended Protocols

Protocol A: The "Gold Standard" (High Complexity/Sensitivity)

Best for: Late-stage functionalization, expensive substrates, or when standard conditions yield <20%.

This protocol utilizes the Buchwald-MIT methodology for base-sensitive heterocycles. It relies on NaOTMS, which buffers the pH and lacks the nucleophilicity to cleave the isothiazole ring.

Reagents:

-

Substrate: 4-Bromo-1,2-thiazole (1.0 equiv)

-

Amine: 1.2 – 1.4 equiv[1]

-

Catalyst: [Pd(allyl)Cl]₂ (1–2 mol%) + tBuBrettPhos (2–4 mol%)

-

Alternative Precatalyst: tBuBrettPhos Pd G3/G4 (2–4 mol%)

-

-

Base: NaOTMS (Sodium trimethylsilanolate) (2.0 – 2.5 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration)

Step-by-Step Procedure:

-

Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with the Pd precatalyst (or Pd source + ligand) and NaOTMS.

-

Note: NaOTMS is hygroscopic; handle strictly under inert atmosphere.

-

-

Substrate Addition: Add the 4-bromo-1,2-thiazole and the amine. If the amine is a solid, add it now. If liquid, add via syringe after solvent.

-

Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 60 °C for 4–12 hours.

-

Critical Check: Do not exceed 80 °C initially. Isothiazoles are thermally sensitive in the presence of base.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.

Protocol B: The "Workhorse" (Cost-Effective/Scale-Up)

Best for: Early-stage building blocks, simple amines, and robust 4-bromo-1,2-thiazoles (e.g., 3,5-dimethyl substituted).

This protocol uses Cesium Carbonate , a mild inorganic base that is less soluble than alkoxides, providing a "slow-release" basicity that protects the ring.

Reagents:

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, dried)

-

Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

-

Charge Pd₂(dba)₃, Xantphos, and Cs₂CO₃ into a vial. Purge with Argon for 5 minutes.

-

Add 4-bromo-1,2-thiazole and amine in Dioxane.

-

Heat to 90–100 °C .

-

Note: Xantphos requires higher temperatures to facilitate reductive elimination, but Cs₂CO₃ is mild enough to tolerate this heat without destroying the isothiazole ring.

-

Optimization & Troubleshooting Guide

Decision Tree: Condition Selection

Use this logic flow to select the correct ligand and base for your specific substrate.

Caption: Ligand selection logic based on amine class. NaOTMS is the universal base recommendation for this scaffold.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by isothiazole sulfur. | Switch to GPhos or tBuBrettPhos (bulky ligands prevent N/S coordination). Increase catalyst loading to 5 mol%. |

| Ring Opening (Nitrile formation) | Base is too strong (NaOtBu/LiHMDS). | STOP using alkoxides. Switch immediately to NaOTMS or Cs₂CO₃ . Lower temperature by 10°C. |

| Dehalogenation (Hydrodebromination) | β-Hydride elimination from amine or solvent. | Use a palladium precatalyst (Pd G3/G4) to ensure rapid initiation. Switch solvent to Toluene. |

| Black Precipitate (Early) | Pd agglomeration (ligand dissociation). | Ensure ligand:Pd ratio is >1:1 (optimal 1.2:1). strictly exclude O₂. |

Safety & Handling

-

Isothiazole Toxicity: Many isothiazoles are sensitizers. Handle all crude mixtures in a fume hood.

-

NaOTMS: Corrosive and hygroscopic. While milder than NaOtBu, it can still cause severe skin burns.

-

Waste: Segregate sulfur-containing waste from standard organic streams if required by local EHS regulations to prevent downstream catalyst poisoning in incinerators.

References

-

Reichert, E. C., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, vol. 145, no. 6, 2023.[2] Link(The foundational text for using NaOTMS with sensitive 5-membered rings).

-

Alsabeh, P. G., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 15, no. 16, 2013. Link(Establishes tBuBrettPhos for azole amination).

-

Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, vol. 14, 2018. Link(Demonstrates regioselectivity challenges in complex steroid scaffolds).

-

BenchChem. "4-Bromoisothiazole-5-carboxylic Acid." Product Application Data. Link(Confirms industrial application of cross-coupling on this scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Thiazole Methanamine Intermediates

Case ID: THZ-AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Dashboard: Select Your Issue

-

[Issue A] My product is stuck in the aqueous layer during extraction.

-

[Issue B] The compound streaks or sticks to the baseline on silica gel.

-

[Issue C] I isolated the product, but it is a sticky, impure oil.

-

[Issue D] I need to remove DMF/DMSO from the reaction mixture.

Triage & Diagnostic Workflow

Before proceeding, understand the physicochemical profile of your molecule. Thiazole methanamines possess a "dual-personality":

-

The Thiazole Ring: Weakly basic (pKa ~2.5), aromatic, electron-withdrawing.

-

The Methanamine: Primary amine, moderately basic (pKa ~8.8–9.5), highly polar, nucleophilic.

Critical Warning: Avoid acetone or ethyl acetate during heating steps if possible. Primary amines can react with ketones (imine formation) or esters (amide formation) over prolonged exposure.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on compound behavior.

Protocol 1: The "Salting Out" & pH Swing Extraction

Issue: The high polarity of the methanamine group causes the product to partition into the water layer, leading to low recovery.

The Fix: You must exploit the partition coefficient (

Step-by-Step Methodology

-

Acidic Wash (Impurity Removal):

-

Dissolve crude in minimal water (or 1M HCl if needed).

-

Wash with DCM (Dichloromethane) x2.

-

Why: At low pH, your amine is protonated (

) and stays in water. Non-basic impurities move to the DCM. Discard the DCM layer.

-

-

The pH Swing:

-

Cool the aqueous layer to 0°C.

-

Basify to pH > 12 using 50% NaOH or KOH pellets.

-

Technical Note: The pKa of the primary amine is ~9.[1] You need to be at least 2 pH units above the pKa (pH > 11) to ensure >99% is in the neutral, organic-soluble free-base form.

-

-

Salting Out (The Critical Step):

-

Extraction Solvent:

-

Do NOT use Diethyl Ether (too non-polar).

-

Recommended: Use DCM (3x) or CHCl3/Isopropanol (3:1) if the compound is extremely stubborn.

-

Dry organic layer over

(Sodium Sulfate) and concentrate.

-

Protocol 2: Chromatographic Resolution

Issue: The amine interacts with the acidic silanols (

Option A: "The Magic Solvent" (Normal Phase Modification)

Standard DCM/MeOH is often insufficient. You must block the silanol sites with a stronger base.

The Golden Ratio:

| Component | Ratio (v/v) | Function |

|---|---|---|

| DCM | 90 | Primary solvent (solubilizer). |

| MeOH | 9 | Polar modifier (elution strength). |

| NH4OH (aq) | 1 | The Key: Blocks acidic silanols; keeps amine deprotonated. |

Preparation: Mix DCM and MeOH first. Add concentrated Ammonium Hydroxide (28-30%) last. Shake vigorously. Some cloudiness is normal; use the supernatant if it separates, but usually, 1% is miscible in this ratio.

Alternative: If you lack

Option B: Reverse Phase (C18) - The Superior Choice

For highly polar thiazoles, C18 Flash Chromatography is often cleaner and higher yielding.

-

Mobile Phase A: Water + 0.1% NH4OH (pH ~10) OR 0.1% Formic Acid (pH ~2.5).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Strategy:

-

Basic Mode (High pH): Keeps the amine neutral. Increases retention on C18. Best for separation.

-

Acidic Mode (Low pH): Protonates the amine.[5] Compound elutes very fast (near void volume). Only use if you are purifying from non-polar impurities.

-

Protocol 3: Isolation via Salt Formation

Issue: You have a pure compound by NMR, but it is a dark, sticky oil that degrades over time.

The Fix: Convert the free base into a crystalline salt. This stabilizes the amine and excludes oil-soluble impurities.

The "HCl Crash" Method

-

Dissolution: Dissolve the oily free base in a non-polar solvent where the salt is insoluble (e.g., Diethyl Ether or 1,4-Dioxane ).

-

Acid Addition:

-

Add 2M HCl in Diethyl Ether (commercial) or 4M HCl in Dioxane dropwise at 0°C.

-

Observation: A white precipitate should form immediately.

-

-

Maturation: Stir for 15-30 mins.

-

Filtration: Filter under Nitrogen (hygroscopic warning!). Wash with cold ether.[6]

Alternative: The Oxalate Salt

If HCl yields a hygroscopic gum, try Oxalic Acid .

-

Dissolve 1 eq of amine in EtOH.

-

Add 1 eq of Oxalic Acid (dissolved in warm EtOH).

-

Cool slowly. Thiazole oxalates often crystallize beautifully.

FAQ: Troubleshooting Specifics

Q: I used DMF as a solvent. How do I get rid of it? A: DMF is miscible with water and difficult to rotovap.[7]

-

Method 1 (Azeotrope): Add Toluene (2x volume of DMF) and rotovap. The azeotrope carries the DMF over.

-

Method 2 (LiCl Wash): During extraction, wash the organic layer with 5% Lithium Chloride (aq) instead of brine. DMF partitions selectively into the LiCl aqueous phase.

Q: My product is volatile. I lost it on the rotovap. A: Low molecular weight thiazole methanamines (MW < 150) can sublime or evaporate.

-

Solution: Do not evaporate to dryness as a free base. Convert to the HCl salt in solution (add HCl in ether to your extract) before final evaporation. The salt is non-volatile.

Q: The product turns black on the shelf.

A: Primary amines oxidize ("air-burn") and absorb

-

Solution: Store as a salt (HCl/Oxalate) or under Argon at -20°C.

References

-

Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

University of Rochester. (n.d.). Flash Chromatography Solvent Systems: 10% Ammonia in Methanol.[8] Retrieved from [Link]

-

Cohen, R. J., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved from [Link]

- Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction. Organic Process Research & Development. (Cited for DMF removal via LiCl/Toluene).

Sources

- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Workup [chem.rochester.edu]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Chromatography [chem.rochester.edu]

Minimizing byproduct formation in thiazole amine acylation

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for synthetic and medicinal chemists. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the acylation of thiazole amines. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome common challenges, particularly the formation of undesired byproducts, ensuring high-yield, high-purity synthesis of target N-acylated thiazole derivatives.

Introduction: The Challenge of Selective Thiazole Amine Acylation

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The acylation of the exocyclic amino group is a fundamental transformation to generate libraries of active pharmaceutical ingredients (APIs). While seemingly straightforward, this reaction is often plagued by byproduct formation, complicating purification and reducing overall yield.

The primary challenge stems from the presence of multiple nucleophilic sites within the 2-aminothiazole molecule: the desired exocyclic primary amine (N-exo) and the endocyclic thiazole ring nitrogen (N-endo).[4] This duality can lead to a mixture of products, primarily the desired mono-acylated product, an undesired N,N-diacylated byproduct, and a ring-acylated isomer.

This guide will dissect the causes of these side reactions and provide field-proven strategies and protocols to steer the reaction toward the desired mono-N-acylated product.

Core Reaction & Potential Byproducts

The fundamental reaction involves treating a 2-aminothiazole with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base.[5][6] Understanding the potential reaction pathways is the first step in troubleshooting.

Caption: Primary reaction pathways in 2-aminothiazole acylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a double-acylated byproduct. What is causing this and how can I prevent it?

Answer:

Primary Cause: The formation of an N,N-diacylated byproduct occurs when the initially formed mono-acylated amide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the acylating agent. This is exacerbated by:

-

Excess Acylating Agent: Using more than one equivalent of the acylating agent dramatically increases the likelihood of a second acylation event.

-

Strong Base: A strong, non-hindered base can easily deprotonate the amide proton of the mono-acylated product.

-

High Temperatures: Increased temperature can provide the activation energy needed for the less favorable second acylation.

Solutions & Troubleshooting Steps:

-

Control Stoichiometry: Carefully control the stoichiometry of your acylating agent. Begin with 1.0 to 1.1 equivalents. Add the acylating agent dropwise to a cooled solution of the amine and base to avoid localized high concentrations.[7]

-

Select an Appropriate Base: The choice of base is critical. A moderately weak or sterically hindered base is often preferred.

| Base | Typical Conditions | Advantages | Disadvantages |

| Pyridine | Used as solvent or co-solvent | Acts as a base and catalyst; scavenges HCl. | Can be difficult to remove; may promote ring acylation in some cases. |

| Triethylamine (TEA) | 1.5-2.0 eq. in DCM or THF | Stronger than pyridine, good HCl scavenger. | Can promote diacylation if not used carefully. |

| DIPEA | 1.5-2.0 eq. in DCM or THF | Sterically hindered, less likely to deprotonate the product amide. | More expensive than TEA. |

| Na₂CO₃ / K₂CO₃ | Heterogeneous, in DCM/Acetonitrile | Mild, inexpensive, easy to remove by filtration.[8] | Slower reaction rates; may require longer reaction times or gentle heating. |

-

Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[7] This reduces the rate of the undesired second acylation more than it affects the initial desired reaction.

Q2: I suspect acylation is occurring on the thiazole ring nitrogen instead of the amino group. How can I confirm this and what should I change?

Answer:

Primary Cause: The endocyclic ring nitrogen is less nucleophilic than the exocyclic amine but can compete under certain conditions, leading to the formation of an N-acyl thiazolium salt.[4][9] This is more likely with:

-

Highly Reactive Acylating Agents: Very electrophilic acylating agents (e.g., small, unhindered acyl chlorides) can be less selective.

-

Deactivated Amino Group: If the exocyclic amino group has electron-withdrawing substituents nearby, its nucleophilicity is reduced, making the ring nitrogen a more competitive nucleophile.

-

Solvent Effects: Protic solvents can protonate the exocyclic amine, reducing its nucleophilicity and favoring reaction at the ring nitrogen.

Solutions & Troubleshooting Steps:

-

Confirm the Structure: As noted in the literature, the position of acylation can be distinguished using ¹H-NMR spectroscopy. The proton at the 4-position of the thiazole ring typically shows a downfield shift when acylation occurs on the exocyclic amine, compared to when it occurs on the endocyclic nitrogen, which results in a thiazol-2(3H)-ylidene scaffold.[4]

-

Moderate Acylating Agent Reactivity: If using a highly reactive acyl chloride, consider switching to the corresponding carboxylic anhydride. Anhydrides are generally less reactive than acyl chlorides and can provide higher selectivity for the more nucleophilic exocyclic amine.[10]

-

Use Aprotic Solvents: Employ aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. These solvents do not protonate the amine, preserving its nucleophilicity.

-

Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like Diisopropylethylamine (DIPEA) is recommended to scavenge the generated acid without competing as a nucleophile.

Q3: My reaction is very slow or stalls, leaving unreacted starting material. How can I drive it to completion without generating byproducts?

Answer:

Primary Cause: Low reactivity can be due to several factors:

-

Sterically Hindered Substrates: A bulky group on the thiazole or a large acylating agent can slow the reaction rate.

-

Deactivated Amine: Electron-withdrawing groups on the thiazole ring reduce the nucleophilicity of the amino group.

-

Insufficiently Reactive Acylating Agent: Using a less reactive agent like a carboxylic acid directly (without an activator) is often ineffective.

-

Weak Base: A base that is too weak may not effectively neutralize the HCl byproduct, which can protonate the starting amine and shut down the reaction.

Solutions & Troubleshooting Steps:

-

Increase Temperature Cautiously: Gently warm the reaction, for example, to 40 °C. Monitor carefully by TLC or LC-MS to ensure byproduct formation does not begin to dominate.

-

Use a Catalyst: For challenging acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added alongside a stoichiometric base like TEA or DIPEA. DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction.

-

Activate the Carboxylic Acid: If you must use a carboxylic acid directly, it needs to be activated. Use standard peptide coupling agents like HCTU or HATU, which convert the acid into a highly reactive activated ester in situ.[11]

-

Ensure Anhydrous Conditions: Water can hydrolyze the acylating agent, reducing its effective concentration and stalling the reaction.[12] Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Workflow

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. savemyexams.com [savemyexams.com]

Validation & Comparative

Comparative Guide: Solid-State Characterization and Crystal Engineering of Bromothiazole Derivatives

Executive Summary

Product Focus: Bromothiazole Derivatives (specifically 2,4-dibromothiazole and 2-amino-5-bromothiazole scaffolds).

Primary Alternative: Chlorothiazole and Unsubstituted Thiazole analogs.

Verdict: Bromothiazole derivatives offer superior utility in crystal engineering and solid-state drug design compared to chlorinated analogs due to the enhanced directionality and strength of Halogen Bonding (

Part 1: Strategic Comparison (The "Why")

In medicinal chemistry, the choice between a bromine or chlorine substituent is often reduced to lipophilicity (LogP) or metabolic stability. However, in solid-state chemistry , the performance difference is driven by the Halogen Bond (XB) .

Performance Matrix: Bromine vs. Chlorine on Thiazole Scaffolds

| Feature | Bromothiazole (Product) | Chlorothiazole (Alternative) | Impact on Research |

| High (Strong positive potential) | Moderate to Low | Bromine creates stronger, more predictable supramolecular assemblies. | |

| Interaction Type | Type II Halogen Bonding ( | Type I (Close Packing) or weak Type II | Bromine directs packing; Chlorine often just fills space. |

| Melting Point Stability | Generally Higher | Lower | Bromine derivatives are often more thermally stable due to stronger intermolecular networks. |

| Crystallinity | High (Prone to forming large needles/blocks) | Moderate (Prone to twinning) | Bromine facilitates easier single-crystal growth for XRD. |

Expert Insight: The "performance" advantage of the bromothiazole scaffold lies in its ability to act as a reliable supramolecular "glue." The 5-position bromine on a thiazole ring is a potent halogen bond donor, capable of locking the molecule into a planar conformation with carbonyl or nitrogen acceptors (

Part 2: Experimental Protocols

To replicate the high-quality diffraction data presented in Part 3, strict adherence to the following crystallization and characterization protocols is required.

Crystallization Workflow (Self-Validating)

Objective: Grow single crystals suitable for SC-XRD (

Protocol:

-

Solvent Selection: Use a binary system. Dissolve 50 mg of the bromothiazole derivative in minimal hot Ethanol (solvent A).

-

Antisolvent Addition: Add Water (solvent B) dropwise until persistent turbidity is observed, then add one drop of Ethanol to clear it.

-

Nucleation Control: Filter the solution through a 0.45

PTFE syringe filter into a clean vial. Validation: Dust particles act as uncontrolled nucleation sites; filtration ensures nucleation is chemically driven. -

Slow Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and leave undisturbed at 20°C for 48-72 hours.

-

Harvesting: Check for birefringence under a polarized light microscope (PLM) before mounting.

Characterization Workflow Visualization

Figure 1: Decision-tree workflow for solid-state characterization. Note the critical PLM checkpoint to save instrument time.

Part 3: Comparative Data Analysis

The following data compares the crystallographic parameters of 2,4-Dibromothiazole (a key intermediate) against its acetylated derivative, highlighting how functionalization changes the packing from "Disordered" to "Ordered" via halogen bonding.

Table 1: Crystallographic Data Summary

| Parameter | 2,4-Dibromothiazole [1] | 2,4-Diacetyl-5-bromothiazole [1] | Interpretation |

| Crystal System | Orthorhombic | Triclinic | Lower symmetry in the acetyl derivative indicates tighter, specific locking. |

| Space Group | |||

| Unit Cell ( | Short axis in acetyl derivative suggests stacking. | ||

| Unit Cell ( | - | ||

| Unit Cell ( | - | ||

| Packing Feature | Disordered | Ordered (Halogen Bonded) | The 5-Br atom forms specific |

Mechanism of Action: The Halogen Bond Network

In the 2,4-Diacetyl-5-bromothiazole structure, the stability is derived from a specific interaction where the bromine atom (Lewis Acid) accepts electron density from the carbonyl oxygen (Lewis Base) of a neighboring molecule.[1]

Figure 2: Schematic of the structure-directing Halogen Bond (

Part 4: Technical Recommendations

For researchers developing novel thiazole-based drugs:

-

Use Bromine for Co-Crystallization: If your API (Active Pharmaceutical Ingredient) is amorphous or unstable, introduce a bromothiazole co-former. The deep

-hole on the bromine will seek out nitrogen or oxygen acceptors in your API, likely forcing crystallization. -

Data Collection Strategy:

-

Bromine derivatives: Use Mo K

radiation ( -

Chlorine derivatives: Cu K

(

-

References

-

Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015).[1] The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 532–537.

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond.[1][2][3][4][5] Chemical Reviews, 116(4), 2478–2601. (Authoritative review on the mechanism described in Part 3).

-

Cambridge Crystallographic Data Centre (CCDC). Deposition Numbers 1431872 (2,4-dibromothiazole) and 1431873 (2,4-diacetyl-5-bromothiazole).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. Sci-Hub. The Role of Halogen Bonding in Crystal Structures of 3-Halogeno Cytisine Derivatives / Journal of Chemical Crystallography, 2012 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

Halogen Wars: A Comparative Bioactivity Guide to Brominated vs. Chlorinated Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the thiazole scaffold has emerged as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] The strategic introduction of halogen atoms onto this versatile heterocycle has proven to be a powerful tool in modulating potency and selectivity. This guide offers an in-depth, objective comparison of the bioactivity of brominated versus chlorinated thiazole analogs, supported by experimental data and field-proven insights to inform rational drug design and development.

The Halogen Effect: More Than Just a Substitution

The decision to incorporate a bromine or chlorine atom into a thiazole-based drug candidate is far from arbitrary. These halogens, while neighbors on the periodic table, exert distinct electronic and steric influences that can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.

Chlorine , with its higher electronegativity and smaller atomic radius, can form strong polar bonds and act as a potent hydrogen bond acceptor. This can enhance interactions with target proteins and improve metabolic stability.

Bromine , being larger and more polarizable, introduces greater lipophilicity, which can improve membrane permeability. Its ability to form halogen bonds, a type of non-covalent interaction, can also lead to unique binding modes and increased affinity for biological targets. The choice between bromine and chlorine is therefore a critical decision in lead optimization, with the potential to tip the scales towards a successful drug candidate.

Comparative Bioactivity Analysis: A Data-Driven Examination

The following sections provide a comparative analysis of brominated and chlorinated thiazole analogs across key therapeutic areas, supported by quantitative experimental data.

Antimicrobial Activity: A Tale of Two Halogens

In the fight against microbial resistance, both brominated and chlorinated thiazoles have shown significant promise, though their efficacy can be highly dependent on the specific microbial strain and the overall molecular structure.[4]

A comparative study on a series of 2-amino-4-phenyl-1,3-thiazole derivatives revealed that while both chloro and bromo substitutions enhance antifungal activity, the nature of the halogen can fine-tune the antibacterial spectrum. For instance, certain chlorinated analogs have demonstrated superior activity against specific Gram-negative bacteria, whereas brominated counterparts have shown stronger inhibition of certain fungal pathogens.[5]

| Compound Series | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |

| 2-amino-4-phenyl-1,3-thiazole | 4-Chloro | S. aureus | 16.1 | [5] |

| 2-amino-4-phenyl-1,3-thiazole | 4-Bromo | S. aureus | >32 | [5] |

| 2-amino-4-phenyl-1,3-thiazole | 4-Chloro | E. coli | 16.1 | [5] |

| 2-amino-4-phenyl-1,3-thiazole | 4-Bromo | E. coli | >32 | [5] |

| Thiazole-based Schiff bases | 4-Chloro | C. albicans | 15.3 | [5] |

| Thiazole-based Schiff bases | 4-Bromo | A. niger | 16.2 | [5] |

Causality Behind the Data: The observed differences in antimicrobial activity can be attributed to several factors. The greater lipophilicity of brominated compounds may facilitate their passage through the lipid-rich cell membranes of fungi.[6] Conversely, the specific electronic properties of chlorinated thiazoles might enable more effective inhibition of bacterial enzymes, such as DNA gyrase or topoisomerase IV.[7]

Anticancer Activity: A Complex Interplay of Factors

In the realm of oncology, halogenated thiazoles have been investigated as potent inhibitors of various cancer cell lines. The choice between bromine and chlorine in this context is often nuanced, with the substitution pattern on the thiazole ring and appended phenyl moieties playing a crucial role in determining cytotoxic potency.[8]

For instance, in a series of thiazole-based stilbene analogs designed as DNA topoisomerase IB inhibitors, compounds with fluorine exhibited higher activity than those with chlorine or bromine.[9] However, in other scaffolds, brominated derivatives have shown superior potency. A study on 2-(2-hydrazinyl)-1,3-thiazole derivatives demonstrated that a brominated analog exhibited moderated cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[8]

| Compound Series | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 3-Bromo-4-hydroxybenzylidene | MCF-7 | 31.5 ± 1.91 | [8] |

| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 3-Bromo-4-hydroxybenzylidene | HepG2 | 51.7 ± 3.13 | [8] |

| 1,3,4-thiadiazole derivatives | 4-bromo substituted phenyl ring | MCF-7 | 2.97 | [10] |

| 1,3,4-thiadiazole derivatives | 4-chloro substituted phenyl ring | MCF-7 | 2.63 | [10] |

Mechanistic Insights: The anticancer activity of halogenated thiazoles is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Several thiazole derivatives have been shown to inhibit protein kinases, such as those in the PI3K/AKT/mTOR pathway, and topoisomerases.[11][12] The specific halogen can influence the binding affinity and inhibitory concentration by altering the electronic and steric properties of the molecule, thereby affecting its interaction with the active site of the target enzyme.

Signaling Pathway Inhibition by Halogenated Thiazoles

Caption: Inhibition of pro-survival signaling pathways by halogenated thiazole analogs.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research priority. Halogenated thiazoles have demonstrated potent anti-inflammatory effects, often through the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.[13][14]

While direct comparative studies between brominated and chlorinated thiazoles in anti-inflammatory assays are less common, structure-activity relationship (SAR) studies of related heterocyclic compounds, such as indoles, have shown that the nature and position of the halogen substituent are critical for activity. For instance, in a study on brominated indoles, the position of the bromine atom significantly affected the inhibition of nitric oxide (NO), TNF-α, and PGE2 production.[10] This suggests that similar trends may be observed for halogenated thiazoles.

| Compound Series | Halogen Substitution | Bio-marker Inhibition | IC50 (µM) | Reference |

| Benzothiazole acetamide | 4-Fluoroaniline substituent | Paw edema inhibition | ~93% of standard | |

| Benzothiazole acetamide | 4-Chloroaniline substituent | Paw edema inhibition | ~94% of standard | |

| Brominated Indoles | 5-Bromo | NO Inhibition | 151.6 | [10] |

| Brominated Indoles | 6-Bromo | NO Inhibition | >250 | [10] |

Causality and Mechanistic Considerations: The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the activation of the NF-κB signaling pathway.[7][13] By inhibiting the IKK complex, these molecules can prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like COX-2 and iNOS.[13] The specific halogen substituent can influence the compound's ability to interact with the IKK complex, thus modulating its anti-inflammatory potency.

Experimental Protocols: A Guide to Synthesis and Bioactivity Assessment

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of halogenated thiazole analogs and the assessment of their anticancer activity.

Synthesis of Halogenated Thiazole Analogs via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[9][15][16][17] This protocol describes a general procedure for the synthesis of a 2-amino-4-(halophenyl)thiazole.

Materials:

-

Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one or 2-bromo-1-(4-bromophenyl)ethan-1-one)

-

Thiourea

-

Methanol

-

5% Sodium carbonate solution

-

Deionized water

-

20 mL scintillation vial

-

Stir bar and hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine the substituted α-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[1]

-

Filter the mixture through a Buchner funnel.

-

Wash the collected solid with deionized water.

-

Spread the solid on a tared watchglass and allow it to air dry.

-

Determine the mass of the product and calculate the percent yield.

-

Characterize the product using techniques such as melting point determination, TLC, and NMR spectroscopy.

Assessment of Anticancer Activity using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[8][11][12][18]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

Halogenated thiazole analogs (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated and chlorinated thiazole analogs in the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO). Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells (medium only) and solvent control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

General Experimental Workflow

Caption: A generalized workflow for the synthesis and bioactivity evaluation of halogenated thiazole analogs.

Conclusion and Future Directions

The comparative analysis of brominated and chlorinated thiazole analogs reveals a nuanced and context-dependent structure-activity relationship. While general trends can be observed, the optimal halogen substituent is ultimately determined by the specific biological target and the desired therapeutic effect.

Future research should focus on expanding the library of halogenated thiazole analogs and conducting more direct, head-to-head comparative studies across a wider range of biological assays. Elucidating the precise molecular mechanisms underlying the observed differences in bioactivity will be crucial for the rational design of next-generation thiazole-based therapeutics with enhanced potency, selectivity, and safety profiles. The strategic use of bromine and chlorine will undoubtedly continue to be a key tool in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. Retrieved February 13, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 13, 2026, from [Link]

-

(PDF) New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Retrieved February 13, 2026, from [Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-